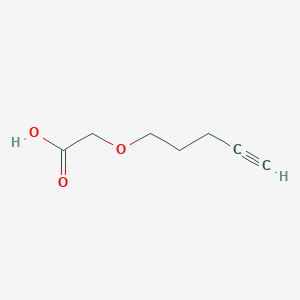
2-Pent-4-ynoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pent-4-ynoxyacetic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation for Radioimmunotherapy
A study introduced novel 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) based octadentate ligands with pendent donor groups as potential yttrium chelators for radioimmunotherapy (RIT). These compounds were prepared via a high-yield cyclization route, and their complexation kinetics with Y(III) were investigated. The synthesized compounds showed promising results in terms of rapid complex formation rates and in vitro stability, making them suitable for RIT applications (Hyun-Soon Chong et al., 2002).
Plant-Growth Substances as Selective Weed-Killers
Research conducted in the mid-20th century explored the use of plant-growth substances, including 4-chloro-2-methyl-phenoxyacetic acid and 2: 4-dichlorophenoxyacetic acid, for weed eradication. These substances were compared with other selective herbicides under field conditions, highlighting their potential applications in agricultural weed management (G. E. Blackman, 1945).
Competitive Assay for Herbicide Analysis
A study demonstrated the use of 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay. This assay involved molecularly imprinted polymer particles for analyzing the herbicide 2,4-dichlorophenoxyacetic acid, showcasing an innovative approach for the detection and quantification of herbicides in environmental samples (B. Schöllhorn et al., 2000).
Asymmetric Organocatalysis of Cycloaddition Reactions
Another research application involved the treatment of 4-trialkylsilyloxypentadienals with chiral secondary amines, trifluoroacetic acid, and a diene, resulting in the formation of enantiomerically enriched 4 + 3 cycloaddition products. This study presents the first examples of asymmetric organocatalysis of the 4 + 3 cycloaddition reaction, highlighting the potential for synthesizing complex organic compounds (M. Harmata et al., 2003).
Process Intensification of Immobilized Lipase Catalysis
The esterification of MCPA (4-Chloro-2-methylphenoxyacetic acid) with n-butanol was investigated using immobilized enzymes under microwave irradiation. This process exemplifies the use of immobilized lipase catalysis for synthesizing esters, a key component in producing environmentally friendly herbicides (Somnath Shinde & G. Yadav, 2014).
Propriétés
IUPAC Name |
2-pent-4-ynoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-3-4-5-10-6-7(8)9/h1H,3-6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIITOIKSFNHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
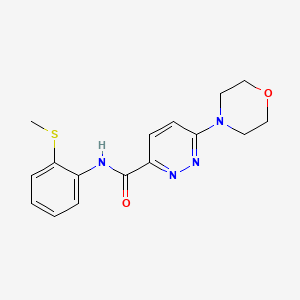
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide](/img/structure/B2537020.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)
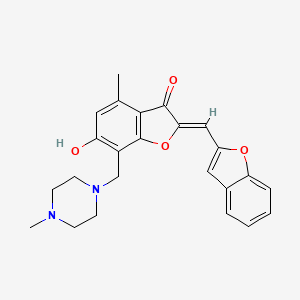
![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)
![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)

![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)

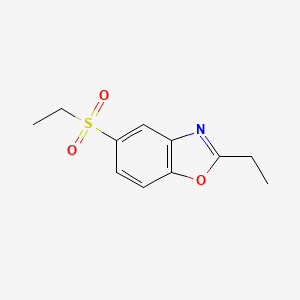
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)
![5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2537035.png)
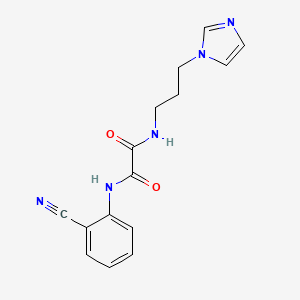
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
